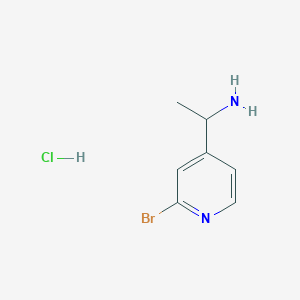![molecular formula C9H15NO5 B14787390 [(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol;oxalic acid](/img/structure/B14787390.png)
[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S)-2-azabicyclo[221]heptan-1-yl]methanol;oxalic acid is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
准备方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for [(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, N-hydroxyphthalimide esters for Minisci reactions, and various oxidizing and reducing agents for functional group transformations.
Major Products
The major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes and other functionalized derivatives that can be further utilized in medicinal chemistry and materials science .
科学研究应用
[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of [(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol involves its interaction with molecular targets through its bicyclic structure and functional groups. The nitrogen atom in the bicyclic ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity and chemical reactivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound features an oxygen atom in the bicyclic ring and has similar structural properties.
Bicyclo[2.2.1]heptan-2-ol: This compound has a hydroxyl group at the 2-position and shares the bicyclic framework.
Uniqueness
[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol is unique due to the presence of a nitrogen atom in the bicyclic ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions and reactivity compared to other bicyclic compounds.
属性
分子式 |
C9H15NO5 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol;oxalic acid |
InChI |
InChI=1S/C7H13NO.C2H2O4/c9-5-7-2-1-6(3-7)4-8-7;3-1(4)2(5)6/h6,8-9H,1-5H2;(H,3,4)(H,5,6)/t6?,7-;/m0./s1 |
InChI 键 |
NEQYOPVRCWEPSH-JWOPXBRZSA-N |
手性 SMILES |
C1C[C@]2(CC1CN2)CO.C(=O)(C(=O)O)O |
规范 SMILES |
C1CC2(CC1CN2)CO.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


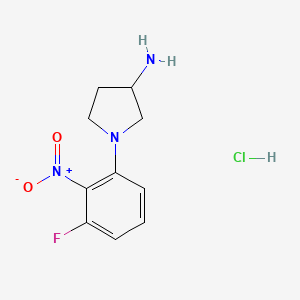
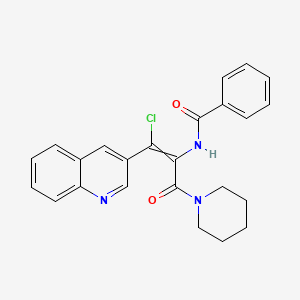
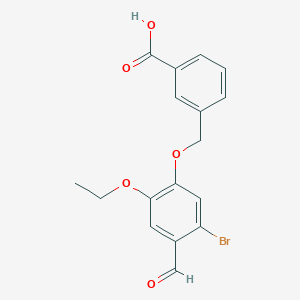


![2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787352.png)
![Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate](/img/structure/B14787353.png)
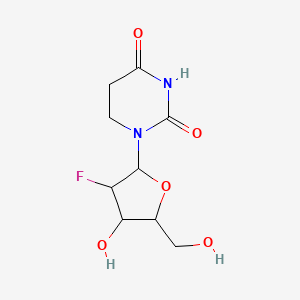
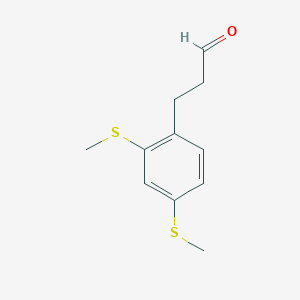
![N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14787363.png)
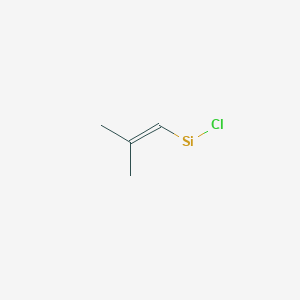
![Carbamic acid, N-[(1R,2R)-2-[(2-bromophenyl)methoxy]cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B14787367.png)
![[(13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B14787387.png)
